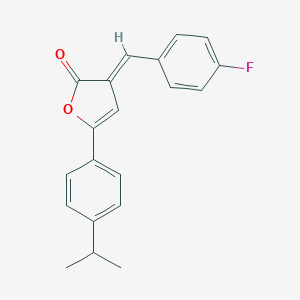![molecular formula C18H18N2O2S B403197 3-{2-[(2-phenylethyl)sulfanyl]-1H-benzimidazol-1-yl}propanoic acid](/img/structure/B403197.png)
3-{2-[(2-phenylethyl)sulfanyl]-1H-benzimidazol-1-yl}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[(2-phenylethyl)sulfanyl]-1H-benzimidazol-1-yl}propanoic acid is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2-phenylethyl)sulfanyl]-1H-benzimidazol-1-yl}propanoic acid typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Phenethylsulfanyl Group: The phenethylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable phenethyl halide reacts with a thiol group attached to the benzimidazole core.
Attachment of Propionic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-{2-[(2-phenylethyl)sulfanyl]-1H-benzimidazol-1-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-{2-[(2-phenylethyl)sulfanyl]-1H-benzimidazol-1-yl}propanoic acid would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The phenethylsulfanyl group could play a role in binding to hydrophobic pockets, while the benzimidazole core might interact with aromatic residues through π-π stacking.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-mercaptobenzimidazole and 2-phenylbenzimidazole.
Phenethyl Derivatives: Compounds such as phenethylamine and phenethyl alcohol.
Propionic Acid Derivatives: Compounds like ibuprofen and naproxen.
Uniqueness
3-{2-[(2-phenylethyl)sulfanyl]-1H-benzimidazol-1-yl}propanoic acid is unique due to the combination of the benzimidazole core, phenethylsulfanyl group, and propionic acid moiety. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C18H18N2O2S |
|---|---|
Molekulargewicht |
326.4g/mol |
IUPAC-Name |
3-[2-(2-phenylethylsulfanyl)benzimidazol-1-yl]propanoic acid |
InChI |
InChI=1S/C18H18N2O2S/c21-17(22)10-12-20-16-9-5-4-8-15(16)19-18(20)23-13-11-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,21,22) |
InChI-Schlüssel |
LMLHJSMLPNSPCL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCSC2=NC3=CC=CC=C3N2CCC(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCSC2=NC3=CC=CC=C3N2CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


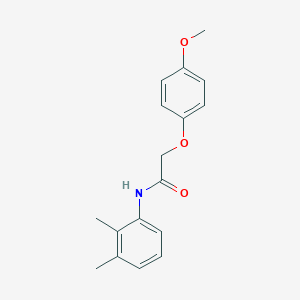
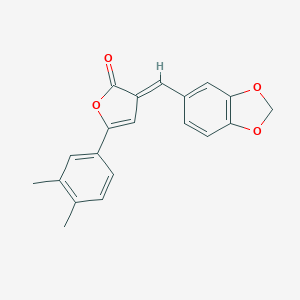
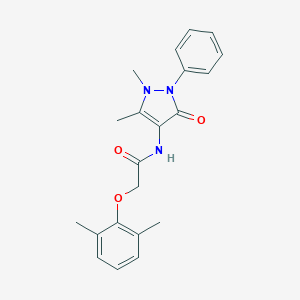
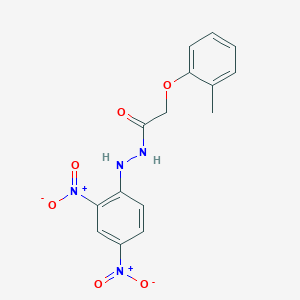
![(5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B403121.png)
![N'-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-methylbenzohydrazide](/img/structure/B403122.png)
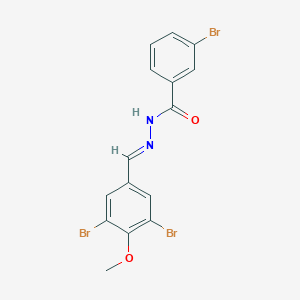
![5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B403126.png)
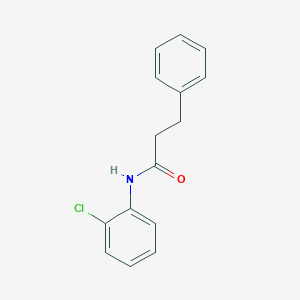
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B403129.png)
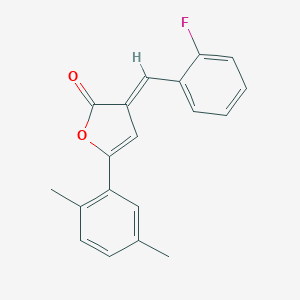
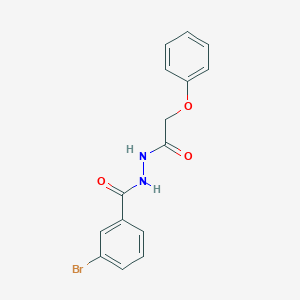
![3-[4-(benzyloxy)benzylidene]-5-(4-isopropylphenyl)-2(3H)-furanone](/img/structure/B403135.png)
